beta-Methyllanthionine

Description

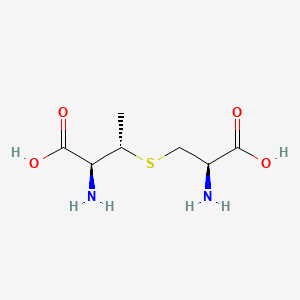

Structure

2D Structure

3D Structure

Properties

CAS No. |

42849-28-5 |

|---|---|

Molecular Formula |

C7H14N2O4S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

(2S,3S)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c1-3(5(9)7(12)13)14-2-4(8)6(10)11/h3-5H,2,8-9H2,1H3,(H,10,11)(H,12,13)/t3-,4-,5+/m0/s1 |

InChI Key |

NSGOABPZARPCFM-VAYJURFESA-N |

SMILES |

CC(C(C(=O)O)N)SCC(C(=O)O)N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(C(=O)O)N)SCC(C(=O)O)N |

Other CAS No. |

42849-28-5 |

Synonyms |

eta-methyl-lanthionine beta-methyllanthionine |

Origin of Product |

United States |

Synthetic Methodologies for Beta Methyllanthionine and Its Derivatives

Chemoenzymatic Approaches to Beta-Methyllanthionine Synthesis

Chemoenzymatic strategies for the synthesis of β-methyllanthionine leverage the high selectivity of enzymes combined with the versatility of chemical reactions. In the natural biosynthesis of lantibiotics, a series of post-translational modification enzymes are responsible for the formation of lanthionine (B1674491) and β-methyllanthionine bridges. rsc.orgresearchgate.net This process typically involves the dehydration of serine or threonine residues within a precursor peptide to form dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively. rsc.orgnih.gov Subsequently, a cyclase enzyme facilitates the stereoselective Michael addition of a cysteine residue's thiol group to the dehydroamino acid, forming the thioether cross-link. rsc.org

Inspired by this natural pathway, researchers have explored biomimetic approaches. For instance, a biomimetic route involving the intramolecular Michael addition of a β-methylcysteine (β-MeCys) residue to a dehydrobutyrine (Dhb) residue has been utilized. acs.orgnih.gov This strategy is particularly effective for creating cyclic β-methyllanthionine structures, where the stereoselectivity of the addition is dictated by the conformational preferences of the acyclic peptide precursor. acs.orgnih.gov

Lanthipeptide synthetases, the enzymes responsible for these modifications in nature, are also being investigated for their potential in chemoenzymatic synthesis. researchgate.netpnas.org These enzymes, such as those from the LanM and LanC families, exhibit remarkable substrate specificity and stereochemical control, making them valuable tools for constructing lanthionine and β-methyllanthionine-containing peptides. researchgate.netpnas.org

Stereoselective Chemical Synthesis of this compound

The chemical synthesis of β-methyllanthionine presents a significant challenge due to the presence of multiple stereocenters. rsc.org Consequently, the development of stereoselective methods is paramount for accessing pure isomers required for biological studies and total synthesis. nih.govrsc.org

Aziridine-Mediated Ring Opening Strategies

A prominent and atom-economical strategy for forming the β-methyllanthionine thioether bond involves the nucleophilic ring-opening of an aziridine (B145994) derivative with a cysteine-based nucleophile. nih.govacs.org This approach is advantageous because the required orthogonally protected cysteine and aziridine precursors are readily accessible. nih.gov The aziridine ring, activated by an electron-withdrawing group on the nitrogen, is opened by the thiol of a protected cysteine derivative. nih.govacs.org

Various Lewis acids and bases have been employed to facilitate this reaction. nih.govacs.org Notably, indium(III) has been shown to be an effective mediator for this transformation, allowing for a scalable and efficient synthesis of orthogonally protected β-methyllanthionines under mild conditions. nih.govnih.govacs.org This method has proven tolerant of different protecting group schemes and can produce significant quantities of the desired product. nih.govnih.gov Another Lewis acid, BF₃·OEt₂, has also been used, but it often requires large excesses and long reaction times, and it is not compatible with acid-labile protecting groups, limiting its large-scale applicability. acs.orgnih.govacs.org

The choice of protecting group on the aziridine nitrogen is critical. The p-nitrobenzyloxycarbonyl (p-NO₂-Cbz) group is a useful option as it can be easily removed by catalytic hydrogenation or reductive cleavage, unlike the standard Cbz group which can be problematic due to the presence of the sulfur atom in the final product. nih.govacs.org

Sulfamidate-Based Approaches for Thioether Formation

Another effective method for the stereoselective synthesis of β-methyllanthionine involves the nucleophilic ring-opening of cyclic sulfamidates. rsc.orgrsc.org This strategy allows for the preparation of stereochemically pure and orthogonally protected β-methyllanthionine derivatives suitable for solid-phase peptide synthesis. rsc.orgrsc.org

The key step is the S-alkylation of a cysteine-containing peptide with a chiral cyclic sulfamidate. nih.govresearchgate.net This reaction can be promoted by activated molecular sieves under mild conditions, ensuring good chemoselectivity and excellent stereochemical control. nih.govresearchgate.netuniupo.it An advantage of this approach is its applicability to both N-protected and unprotected cyclic sulfamidates. researchgate.netuniupo.it The use of N-sulfonyl sulfamidates has also been reported for the intramolecular S-alkylation of a cysteine residue to form cyclic lanthionine-containing peptides. nih.govunirioja.es

This methodology has been successfully applied to the synthesis of the thioether ring of the natural lantibiotic haloduracin (B1576486) β. nih.govresearchgate.net

Desulfurization Reactions for this compound Bridge Construction

The desulfurization of a disulfide bond is another strategy employed to form the β-methyllanthionine thioether bridge. This method typically involves the formation of a disulfide bond between a cysteine residue and a β-methylcysteine residue. lsu.edu Subsequent stereospecific desulfurization of this disulfide leads to the formation of the desired β-methyllanthionine linkage. lsu.edu

This approach has been considered for the synthesis of the B-ring of microbisporicins, which contain a methyllanthionine bridge. lsu.edu A key challenge in this method is the synthesis of the required β-methyl-D-cysteine, which is not commercially available. lsu.edu

Reductive desulfurization using reagents like Raney nickel can also be used as an analytical tool to determine the stereochemistry of methyllanthionine residues in peptides. nih.govacs.org By converting the methyllanthionine into alanine (B10760859) and aminobutyric acid, the original stereochemistry can be deduced. nih.govacs.org

Coupling of Beta-Methylcysteine and Chloroalanine Derivatives

The direct coupling of a protected β-methylcysteine derivative with a β-chloroalanine derivative represents a classical approach to forming the β-methyllanthionine structure. oup.com This SN2 reaction has been used to synthesize various stereoisomers of β-methyllanthionine. oup.com For instance, N-benzyloxycarbonyl-3-methyl-D-cysteine has been coupled with β-chloroalanine to produce four different stereoisomers. oup.com

However, this method can be complicated by competing elimination reactions, which can lead to the formation of dehydroalanine byproducts and a mixture of diastereomers. acs.orgucl.ac.uk To improve the efficiency and stereoselectivity, phase-transfer conditions have been explored for the S-alkylation of protected cysteine derivatives with protected β-bromoalanines. acs.orgnih.gov While this can provide the desired β-methyllanthionine, the formation of dehydroalanine can still be a competing pathway. acs.orgnih.gov

Synthesis of Orthogonally Protected this compound Derivatives

The synthesis of complex peptides containing β-methyllanthionine, such as the lantibiotic mersacidin, necessitates the use of orthogonally protected β-methyllanthionine building blocks. nih.govacs.org Orthogonal protection allows for the selective deprotection of specific functional groups without affecting others, which is crucial for regioselective manipulations during peptide synthesis. acs.org

The development of these synthetic routes has been instrumental in advancing the total synthesis of lantibiotics and enabling the creation of novel analogs for structure-activity relationship studies. nih.govrsc.orgacs.org

Scalable Synthesis Protocols for Research Applications

The increasing interest in lanthipeptides for therapeutic applications has driven the need for scalable synthetic routes to their constituent amino acids, including this compound (β-MeLan). Research applications, particularly those involving solid-phase peptide synthesis (SPPS) and the generation of peptide libraries, require multi-gram quantities of orthogonally protected β-MeLan building blocks. nih.gov Traditional methods often suffer from drawbacks such as the use of harsh reagents, low yields, or difficult purification, making them unsuitable for large-scale production. nih.gov

A significant advancement in the scalable synthesis of orthogonally protected β-methyllanthionines involves the indium(III)-mediated ring opening of an aziridine precursor. nih.govnih.gov This method has proven to be efficient and amenable to large-scale production, yielding over 30 grams of the desired β-MeLan derivative in a single batch. nih.govnih.gov The process begins with the stereoselective synthesis of a p-nitrobenzyloxycarbonyl (p-NO2-Cbz) protected aziridine from D-threonine. The key step is the nucleophilic attack of a protected L-cysteine derivative on the aziridine, a reaction promoted by indium(III) triflate. This Lewis acid mediator is crucial for activating the aziridine towards ring-opening under relatively mild conditions. The choice of the p-NO2-Cbz protecting group on the aziridine nitrogen is critical as its electron-withdrawing nature facilitates the nucleophilic ring-opening. nih.gov

Another approach that has enabled the synthesis of multigram quantities of protected β-MeLan relies on the stereoselective alkylation of a β-methylcysteine (β-MeCys) derivative. nih.gov In this methodology, a suitably protected β-MeCys is coupled with a serine-derived electrophile. One effective variation of this method utilizes modified Schmidt conditions, employing aqueous cesium carbonate (Cs2CO3) instead of sodium bicarbonate (NaHCO3), which was found to significantly improve the yield of the fully protected β-methyllanthionine derivative. nih.gov These scalable methods provide crucial access to the building blocks needed for the total synthesis of complex lanthipeptides like mersacidin. nih.govnih.gov

Table 1: Comparison of Scalable Synthesis Protocols for Orthogonally Protected β-Methyllanthionine

| Feature | Indium(III)-Mediated Aziridine Ring Opening nih.govnih.gov | Modified Schmidt Alkylation nih.gov |

|---|---|---|

| Key Reaction | Nucleophilic ring opening of a p-NO2-Cbz-aziridine by a cysteine nucleophile. | Alkylation of a β-methylcysteine derivative with a serine-derived electrophile. |

| Catalyst/Promoter | Indium(III) triflate (In(OTf)3). | Cesium carbonate (Cs2CO3). |

| Key Precursors | D-threonine derived aziridine, L-cysteine derivative. | β-methylcysteine derivative, serine-derived electrophile. |

| Reported Scale | >30 grams in a single batch. | Multi-gram quantities. |

| Key Advantage | High efficiency and scalability, avoids harsh reagents like BF3·OEt2. | Improved yields over standard Schmidt conditions. |

| Stereochemistry | Stereoselective SN2 reaction preserves stereochemical integrity. | Stereoselective alkylation. |

Preparation of this compound Stereoisomer Standards

The precise stereochemistry of methyllanthionine bridges is critical for the structure and biological activity of lanthipeptides. nih.gov Therefore, the unambiguous determination of these configurations in natural products necessitates the availability of pure stereoisomer standards. Chemical synthesis provides a reliable means to access various diastereomers of β-MeLan that may not be readily available from natural sources. nih.govoup.com

Historically, the synthesis of all four possible stereoisomers of β-methyllanthionine (with a fixed S-configuration at the Cα of the 3-methylalanine part) was achieved by coupling N-benzyloxycarbonyl-3-methyl-D-cysteine with β-chloroalanine. oup.com This foundational work provided the standards needed for initial characterization and comparison, utilizing techniques like ¹H NMR analysis and amino acid analysis to differentiate the isomers. oup.com

More recent research has focused on synthesizing specific stereoisomers to investigate newly discovered lanthipeptides. For instance, the discovery of a novel (2S,3R,6R)-MeLan (D-allo-L-MeLan) diastereomer in the morphogenetic lanthipeptide SapT required the development of new synthetic and analytical strategies, as most previous syntheses focused on the more common (2S,3S,6R) and (2R,3R,6R) isomers. nih.govacs.org While direct synthesis of all stereoisomers can be complex, researchers have employed methods combining synthesis of common standards (like DL- and LL-MeLan) with advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify unexpected stereochemistries. nih.gov

The synthesis of orthogonally protected β-MeLan building blocks is also central to preparing stereoisomer standards for incorporation into peptides via SPPS. rsc.org A concise and stereoselective route involves the nucleophilic ring-opening of cyclic sulfamidates, derived from threonine, with a protected cysteine derivative. rsc.orgrsc.org This method offers excellent stereochemical control and employs protecting groups that are compatible with SPPS, allowing for the synthesis of peptides containing specific, non-native MeLan stereoisomers to probe structure-activity relationships. nih.govrsc.org

Table 2: Synthetic Approaches for β-Methyllanthionine Stereoisomer Standards

| Synthetic Method | Key Precursors | Target Stereoisomers | Key Findings/Application | Reference |

|---|---|---|---|---|

| Coupling with β-Chloroalanine | N-benzyloxycarbonyl-3-methyl-D-cysteine, β-chloroalanine | Four diastereomers: (2S,3S,6R), (2S,3R,6R), (2R,3S,6R), (2R,3R,6R) | Foundational synthesis of multiple stereoisomers for analytical standard development. | oup.com |

| Ring Opening of Cyclic Sulfamidates | Threonine-derived cyclic sulfamidate, Protected L-cysteine | (2S,3S,6R)-β-MeLan | Provides orthogonally protected building blocks suitable for SPPS with high stereochemical purity. | rsc.orgrsc.org |

| Aziridine Ring Opening | N-carbobenzoxyaziridine, Protected β-methylcysteine | (2S,3S,6R)-β-MeLan | Stereoselective synthesis of orthogonally protected β-MeLan for incorporation into complex peptides. | nih.govacs.org |

| Heterologous Expression & Analysis | Genetically engineered E. coli | (2S,3R,6R)-MeLan (D-allo-L-MeLan) | Used in combination with synthetic DL- and LL-MeLan standards to identify a novel, naturally occurring stereoisomer. | nih.govacs.org |

Biosynthetic Pathways and Enzymatic Mechanisms of Beta Methyllanthionine Formation

Ribosomal Synthesis and Post-Translational Modifications of Precursor Peptides

Like all Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), the journey to a beta-methyllanthionine-containing lanthipeptide begins at the ribosome. nih.govacs.orgfrontiersin.org A gene, generically termed lanA, is transcribed and translated to produce a linear precursor peptide. nih.govfrontiersin.org This precursor peptide, LanA, is composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. frontiersin.orgoup.comresearchgate.net

All subsequent enzymatic modifications, including the dehydration and cyclization steps that form this compound, occur exclusively on the core peptide. nih.govoup.com The leader peptide serves a crucial role as a recognition element, guiding the biosynthetic enzymes to the core peptide. oup.com It also functions to keep the peptide in an inactive state until maturation and export are complete, at which point it is proteolytically cleaved. frontiersin.org The fully modified precursor, with the leader peptide still attached, is designated mLanA. acs.orgfrontiersin.org

Enzymatic Dehydration of Threonine Residues

The first chemical transformation on the path to this compound is the enzymatic dehydration of specific threonine residues within the core peptide to form the α,β-unsaturated amino acid, (Z)-2,3-didehydrobutyrine (Dhb). nih.govacs.orgpnas.org This reaction creates the electrophilic center necessary for the subsequent cyclization step. rsc.org The mechanism of dehydration is a key differentiator between the various classes of lanthipeptides. nih.govacs.org

Class I Lanthipeptides : The dehydration is catalyzed by a dedicated enzyme, LanB. pnas.orgrsc.org This enzyme utilizes glutamyl-tRNAGlu as a cosubstrate to first glutamylate the hydroxyl group of the threonine residue. nih.govacs.orgrsc.org A subsequent elimination reaction, catalyzed by a separate domain on the same LanB enzyme, removes the glutamate (B1630785) to yield the Dhb residue. acs.orgrsc.org

Class II, III, and IV Lanthipeptides : In these classes, the dehydration is carried out by the dehydratase domain of multifunctional enzymes (LanM, LanKC, or LanL). researchgate.netpnas.org These enzymes utilize ATP to phosphorylate the threonine side chain, which is then eliminated to generate Dhb. researchgate.netpnas.org

Enzymatic Thiol-Michael Addition (Cyclization) to Dehydrobutyrine

Following the formation of dehydrobutyrine, a cyclase enzyme catalyzes an intramolecular thiol-Michael addition. pnas.orgnih.govrsc.org In this reaction, the thiol group of a downstream cysteine residue attacks the β-carbon of the Dhb residue. nih.govresearchgate.net This nucleophilic conjugate addition results in the formation of a stable thioether cross-link, the defining feature of a this compound residue. nih.govfigshare.com

This cyclization is catalyzed by a LanC enzyme in Class I systems or by the C-terminal cyclase domain of LanM, LanKC, and LanL enzymes in other classes. pnas.orgacs.org For many of these cyclases, a conserved zinc-binding motif is crucial for activating the cysteine thiol for its nucleophilic attack. pnas.org Research has shown that this Michael-type addition can be reversible, suggesting that the final ring topology of some lanthipeptides may be under thermodynamic control, with the enzyme capable of both forming and opening the thioether rings. nih.govfigshare.com

Characterization of Lanthipeptide Synthetase Enzymes (LanB, LanC, SptB, SptC)

The enzymes responsible for this compound biosynthesis are known as lanthipeptide synthetases and are categorized based on their structure and mechanism. pnas.orgasm.org

LanB : These are large (approx. 1,000 residues) dehydratase enzymes characteristic of Class I lanthipeptide biosynthesis. pnas.org They are responsible for converting threonine to dehydrobutyrine via a glutamylation-elimination mechanism. acs.org NisB, from the nisin biosynthetic pathway, is a well-studied example. acs.orgacs.org

LanC : These are the dedicated cyclase enzymes of Class I systems, working in concert with LanB. pnas.org They are typically around 400 amino acids long and utilize a zinc ion to catalyze the thiol-Michael addition that forms the this compound bridge. pnas.org NisC is the cognate cyclase for NisB. nih.gov

SptB and SptC : The biosynthesis of the morphogenetic lanthipeptide SapT involves a "split" LanB enzyme and a cognate cyclase. acs.orgnih.gov The gene cluster encodes two proteins, SptBa and SptBb, which together perform the function of a LanB dehydratase. nih.gov SptBa is thought to handle the glutamylation, while SptBb catalyzes the elimination step. nih.gov SptC is the associated LanC-like cyclase that performs the subsequent ring formation. nih.gov These enzymes are particularly notable for their role in generating an unusual stereoisomer of this compound. acs.orgnih.gov

| Enzyme | Class | Function | Key Characteristics |

|---|---|---|---|

| LanB | Class I | Dehydratase | Catalyzes dehydration of Thr via glutamylation and elimination. acs.orgpnas.org Works with a separate LanC cyclase. |

| LanC | Class I | Cyclase | Catalyzes thiol-Michael addition to form the thioether bridge. pnas.org Often contains a conserved zinc-binding motif. pnas.org |

| LanM | Class II | Bifunctional Synthetase | Contains both an N-terminal dehydratase domain (ATP-dependent phosphorylation) and a C-terminal cyclase domain. pnas.orgbeilstein-journals.org |

| SptB | Class I (Divergent) | Dehydratase (Eliminase) | Part of a "split" LanB system; SptBb catalyzes the elimination of glutamate. acs.orgnih.gov Involved in forming unusual stereochemistry. nih.gov |

| SptC | Class I (Divergent) | Cyclase | The cognate cyclase for SptB; catalyzes cyclization to form a this compound with d-allo-l-MeLan stereochemistry. acs.orgnih.gov |

Stereocontrol Mechanisms in Enzymatic this compound Biogenesis

The enzymatic synthesis of this compound is highly stereoselective, with the enzymes precisely controlling the three-dimensional structure of the final product. pnas.orgresearchgate.net The stereochemistry at the α-carbon of the original threonine and the α- and β-carbons of the original cysteine are all critical.

Canonical biosynthesis is understood to proceed via an anti-elimination of an activated L-threonine residue to produce a (Z)-Dhb intermediate. rsc.org The subsequent cyclization, an anti-addition of the L-cysteine thiol across the double bond, can occur from two faces, leading to the two most commonly observed MeLan diastereomers:

(2S,3S,6R)-Methyllanthionine (also known as LL-MeLan)

(2R,3R,6R)-Methyllanthionine (also known as DL-MeLan) rsc.org

However, recent studies on the biosynthesis of the lanthipeptide SapT have revealed a novel stereochemical outcome. nih.gov SapT contains three this compound residues with (2S,3R,6R)-Methyllanthionine (d-allo-l-MeLan) stereochemistry. nih.gov This configuration cannot be explained by the canonical mechanism. The proposed pathway involves a net syn-elimination of the glutamylated L-threonine by the SptBb enzyme to form an (E)-Dhb intermediate. rsc.orgnih.gov A subsequent anti-addition of the L-cysteine thiol, catalyzed by the SptC cyclase, then yields the observed d-allo-l-MeLan stereoisomer. acs.orgnih.gov This discovery demonstrates that lanthipeptide synthetases have evolved distinct mechanisms to generate diverse stereochemical architectures. nih.gov

| Stereoisomer | Common Name | Proposed Mechanism |

|---|---|---|

| (2R,3R,6R)-MeLan | DL-MeLan | anti-elimination of L-Thr to (Z)-Dhb, followed by anti-addition of L-Cys. rsc.org |

| (2S,3S,6R)-MeLan | LL-MeLan | anti-elimination of L-Thr to (Z)-Dhb, followed by anti-addition of L-Cys. rsc.org |

| (2S,3R,6R)-MeLan | d-allo-l-MeLan | syn-elimination of L-Thr to (E)-Dhb, followed by anti-addition of L-Cys (e.g., SapT biosynthesis). rsc.orgnih.gov |

Investigation of Divergent Biosynthetic Pathways

While the classified pathways represent the major routes to this compound formation, research has uncovered significant divergence and promiscuity in these systems. A striking example is the combinatorial biosynthesis carried out by ProcM-like enzymes, such as SyncM, found in marine cyanobacteria. acs.orgnih.govnih.gov These single, bifunctional LanM enzymes are remarkably promiscuous, capable of processing a large and highly diverse set of precursor peptides (up to 79 in the case of SyncM) within a single organism. nih.govnih.govacs.org This allows for the natural production of a vast library of lanthipeptides with varied ring topologies and sequences from a single biosynthetic machine. nih.govnih.gov

Another form of divergence is seen in the enzymatic machinery itself. The discovery of the "split" LanB system in SapT biosynthesis (SptBa/SptBb) contrasts with the typical single, large LanB dehydratase. acs.orgnih.gov This modular arrangement suggests an evolutionary divergence in how the dehydration reaction is accomplished. pnas.org Such findings indicate that the biosynthetic repertoire for creating this compound is more varied than previously appreciated and that novel enzymatic strategies are likely to be discovered through continued genome mining. asm.org

Genetic Determinants of this compound Biogenesis within Biosynthetic Gene Clusters

The genes encoding the entire enzymatic machinery for this compound and lanthipeptide production are typically co-located on the chromosome in what is known as a biosynthetic gene cluster (BGC). asm.orgbeilstein-journals.orgnih.gov This organization ensures the coordinated expression of all necessary components. Genome mining for these BGCs has become a primary tool for discovering new lanthipeptides and their biosynthetic systems. beilstein-journals.orgresearchgate.net

A typical lanthipeptide BGC contains a combination of the following genes:

lanA : The structural gene encoding the precursor peptide. beilstein-journals.orgnih.gov

Modification Genes : Genes for the synthetases, such as lanB and lanC for Class I, or a single lanM for Class II. beilstein-journals.orgnih.gov

lanT : A gene encoding an ABC transporter that is often responsible for both export of the mature lanthipeptide and, in some cases, cleavage of the leader peptide. nih.gov

lanP : A gene for a dedicated protease that removes the leader peptide if this function is not performed by LanT. nih.gov

Regulatory and Immunity Genes : Genes such as lanR and lanK (two-component regulatory systems) and lanI (immunity protein for self-protection) are also common. nih.gov

The presence of a LanM or a LanB/LanC pair within a BGC is a strong indicator of a cluster's ability to produce lanthipeptides containing lanthionine (B1674491) and/or this compound. beilstein-journals.org Analysis of these clusters reveals not only the core biosynthetic enzymes but also tailoring enzymes that can further modify the peptide, contributing to the vast structural diversity of this natural product class. asm.orgnih.gov

Stereochemical Characterization and Isomeric Research of Beta Methyllanthionine

Identification of Beta-Methyllanthionine Diastereomeric Forms

This compound possesses multiple chiral centers, giving rise to several diastereomers. To date, five diastereomers of (methyl)lanthionine have been identified in naturally occurring lanthipeptides. researchgate.netbiorxiv.org These include two for lanthionine (B1674491) and three for this compound. researchgate.net

The commonly observed diastereomers of this compound are:

(2S,3S,6R)-methyllanthionine (DL-MeLan) : This is a frequently observed configuration in many well-known lantibiotics like nisin, epidermin, subtilin, and Pep5. nih.govacs.orgnih.gov

(2R,3R,6R)-methyllanthionine (LL-MeLan) : This diastereomer has been identified in a number of lantibiotics, including some two-component systems like cytolysin (B1578295), haloduracin (B1576486), and carnolysin. nih.govacs.orgnih.gov

(2S,3R,6R)-methyllanthionine (D-allo-L-MeLan) : The discovery of this diastereomer in the morphogenetic lanthipeptide SapT was unexpected and represented a new stereochemical variant in this class of molecules. nih.govacs.orgnih.gov

The formation of these diastereomers is a result of the enzymatic dehydration of threonine residues to dehydrobutyrine (Dhb), followed by a Michael-type addition of a cysteine residue's thiol group. nih.govacs.org The stereochemical outcome is dictated by the enzymes involved in this biosynthetic pathway. nih.gov While the DL- and LL-configurations arise from an anti-addition to a (Z)-Dhb intermediate, the formation of D-allo-L-MeLan is proposed to occur through a syn-elimination to form an (E)-Dhb intermediate followed by an anti-addition. nih.govacs.org A fourth diastereomer, L-allo-L-MeLan, has been synthesized but has not yet been reported in natural lanthipeptides. nih.govacs.orgbiorxiv.org

Table 1: Identified Diastereomers of this compound in Lantibiotics

| Diastereomer Name | Stereochemical Configuration | Example Lantibiotic(s) |

|---|---|---|

| DL-MeLan | (2S,3S,6R) | Nisin, Epidermin, Subtilin, Pep5 nih.govacs.orgnih.gov |

| LL-MeLan | (2R,3R,6R) | Cytolysin, Haloduracin, Carnolysin nih.govacs.orgnih.gov |

| D-allo-L-MeLan | (2S,3R,6R) | SapT nih.govacs.orgnih.gov |

| L-allo-L-MeLan | (2R,3S,6R) | Synthesized, not yet found in nature nih.govacs.orgbiorxiv.org |

Advanced Analytical Techniques for Stereochemical Elucidation

The precise determination of the stereochemistry of this compound within a peptide is a complex analytical challenge. Several sophisticated techniques are employed to achieve this.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules, including the determination of stereochemistry. For this compound-containing peptides, NMR studies, particularly the analysis of Nuclear Overhauser Effect (NOE) signals, can help in assigning the ring topologies and providing conformational restraints. nih.govrsc.org While NMR can provide valuable structural information, the definitive assignment of the absolute configuration of the multiple chiral centers in this compound often requires complementary methods. acs.org In some cases, the stereochemistry at the beta-carbon of methyllanthionine has been found to be incorrect in initial structural models, highlighting the need for careful analysis and often the use of additional techniques for unambiguous assignment. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a chiral stationary phase is a cornerstone technique for determining the stereochemistry of amino acids, including this compound. nih.govacs.orgnih.gov The process involves the acid hydrolysis of the peptide to release the constituent amino acids. acs.orgnih.gov These amino acids are then chemically derivatized to make them volatile. acs.orgnih.gov Common derivatization steps include esterification of the carboxylic acid groups (e.g., with methanol (B129727) and acetyl chloride) and acylation of the amino groups (e.g., with pentafluoropropionic anhydride). nih.govacs.org

The derivatized amino acids are then separated on a GC column containing a chiral stationary phase. azom.comnih.gov This phase interacts differently with the various stereoisomers, leading to different retention times and allowing for their separation and identification. azom.com By comparing the retention times of the derivatized amino acids from the sample with those of authentic, stereochemically pure standards, the absolute configuration of the this compound residues can be determined. nih.govnih.govresearchgate.net Selected ion monitoring (SIM) in the mass spectrometer enhances the sensitivity and specificity of detection for the target analytes. nih.govazom.comresearchgate.net

Electron Transfer Dissociation (ETD) is a tandem mass spectrometry (MS/MS) fragmentation technique that is particularly useful for the analysis of post-translationally modified peptides, including those containing lanthionine and this compound bridges. nih.govwikipedia.orgresearchgate.net Unlike collision-induced dissociation (CID), which often results in the loss of labile modifications, ETD induces fragmentation of the peptide backbone (cleavage of the N-Cα bond) while preserving the modifications. wikipedia.orgnih.gov

In the context of this compound, ETD can lead to the cleavage of the thioether bridge itself. nih.gov This fragmentation provides diagnostic ions that can be used to identify the presence of the lanthionine or methyllanthionine linkage. nih.gov Specifically, ETD can generate fragment ions corresponding to a cysteine/methylcysteine thiyl radical and a dehydroalanine (B155165) residue. nih.gov This unique fragmentation pattern can aid in the rapid identification of lantipeptides from complex mixtures. nih.gov While ETD is powerful for characterizing the connectivity and presence of these bridges, it is typically used in conjunction with other methods for the definitive assignment of stereochemistry.

Marfey's analysis is a widely used chemical method for determining the absolute configuration of amino acids. nih.govnih.gov The method involves derivatizing the amino groups of the hydrolyzed amino acids with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA), also known as Marfey's reagent. nih.govnih.gov This reaction creates diastereomeric derivatives that can be separated by reverse-phase high-performance liquid chromatography (HPLC). nih.gov The elution order of the L- and D-amino acid derivatives is predictable, allowing for the assignment of their absolute configuration.

Advanced Marfey's methods have been developed to overcome some of the limitations of the original technique, particularly for complex amino acids like this compound which contains two amino groups. nih.govnih.gov These advanced methods often involve the use of different derivatizing agents, such as 1-fluoro-2,4-dinitrophenyl-5-DL-leucinamide (DL-FDLA), and coupling the separation with mass spectrometry (LC-MS) for more sensitive and specific detection. acs.org By using a combination of L- and D-forms of the derivatizing reagent, it is possible to create a set of diastereomers whose relative elution order can be used to non-empirically determine the stereochemistry of all chiral centers in the amino acid. acs.org This has been particularly valuable in the characterization of the novel D-allo-L-MeLan stereoisomer. nih.gov

Table 2: Comparison of Analytical Techniques for this compound Stereochemical Elucidation

| Technique | Principle | Primary Information Obtained | Advantages | Limitations |

|---|---|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | 3D structure and conformation of the peptide. nih.govrsc.org | Provides detailed structural information in solution. | May not be sufficient for unambiguous assignment of all chiral centers. acs.org |

| GC-MS with Chiral Stationary Phase | Separates volatile, derivatized stereoisomers based on differential interaction with a chiral column. azom.com | Absolute configuration of individual amino acids after hydrolysis. nih.govnih.gov | High resolution and sensitivity, especially with SIM. azom.com | Requires authentic standards for comparison; destructive method. nih.govresearchgate.net |

| ETD-MS | Fragmentation of peptide ions by electron transfer, preserving labile modifications. wikipedia.org | Connectivity and presence of thioether bridges; peptide sequence. nih.gov | Excellent for characterizing post-translational modifications. researchgate.netnih.gov | Primarily for structural connectivity, not direct stereochemical assignment. |

| Advanced Marfey's Method | Derivatization with a chiral reagent to form diastereomers, separated by LC-MS. nih.govacs.org | Absolute configuration of amino acids. nih.gov | High sensitivity and can be non-empirical; applicable to complex amino acids. acs.org | Can be complex for molecules with multiple reactive sites; requires careful interpretation. nih.gov |

Electron Transfer Dissociation Mass Spectrometry (ETD-MS) for Bridge Cleavage Analysis

Conformational Implications of this compound Stereoisomerism within Peptides

For instance, the discovery of lantibiotics with alternative stereochemistries, such as the LL-MeLan configuration, prompted investigations into its structural and functional significance. scienceopen.com Chemical synthesis of analogues of the lantibiotic lacticin 481 containing non-native stereoisomers of lanthionine revealed that these changes completely abolished antibacterial activity, underscoring the critical role of the naturally selected stereochemistry. scienceopen.com

Discovery and Mechanistic Implications of Atypical this compound Stereochemistry

The three-dimensional structure of lanthipeptides is fundamental to their biological activity, with the stereochemistry of the constituent lanthionine (Lan) and this compound (MeLan) residues playing a critical role. nih.govacs.orgacs.org For years, the known MeLan residues in characterized lanthipeptides were confined to the (2S,3S,6R) or DL- and (2R,3R,6R) or LL-stereoisomers. nih.govacs.org However, recent research has unveiled novel stereochemical configurations, challenging the established understanding of their biosynthesis and expanding the known structural diversity of these natural products.

The canonical formation of this compound is understood to proceed through a series of enzyme-catalyzed reactions. acs.org First, a lanthipeptide synthetase (LanM) or a dehydratase (LanB) enzyme catalyzes the dehydration of a threonine residue within the precursor peptide to form a dehydrobutyrine (Dhb) intermediate. acs.orgrsc.org This is followed by a Michael-type addition of a cysteine thiol to the Dhb, a reaction catalyzed by the cyclase domain of LanM or a separate cyclase (LanC). acs.orgacs.org This process typically involves anti-elimination of the activated threonine followed by anti-addition of the cysteine, leading to the common DL-(Me)Lan stereochemistry. nih.gov

A significant deviation from this standard was the discovery that the stereochemical outcome is not always dictated by the biosynthetic enzyme. Research has demonstrated a rare instance of substrate control, where the amino acid sequence of the precursor peptide determines the stereoselectivity of the Michael addition. nih.gov In several lanthipeptide synthetases, it was found that a specific sequence motif, Dhb-Dhb-Xxx-Xxx-Cys, directs the formation of the LL-stereoisomer of methyllanthionine. nih.gov This finding was significant as it showed that a single point mutation in the peptide substrate could completely invert the stereochemical result of the enzymatic reaction. nih.gov Quantum mechanical calculations supported these experimental findings, suggesting that conformational constraints imposed by the peptide sequence on the transition states determine the facial selectivity of the cyclization. nih.gov

A more profound disruption of the canonical view came with the heterologous expression and characterization of SapT, a morphogenetic class I lanthipeptide. nih.govacs.org Analysis of the modified SapT peptide (mSptA) revealed the presence of three MeLan residues with an unprecedented (2S,3R,6R) stereochemistry, also known as d-allo-l-MeLan. nih.gov This was the first time this diastereomer had been identified in any lanthipeptide. nih.gov The established mechanism involving anti-elimination from L-threonine followed by anti-addition of L-cysteine cannot produce the d-allo-l-MeLan configuration. acs.org

Two primary mechanistic hypotheses were proposed to explain the formation of this novel stereoisomer. nih.govacs.org

Syn-addition: The SptC cyclase could catalyze a syn-addition of L-cysteine to the Re face of a standard (Z)-Dhb intermediate. However, this is considered less likely as characterized LanC cyclases typically catalyze anti-additions. acs.org

Syn-elimination and Anti-addition: A more favored hypothesis involves the SptBb enzyme, a glutamate (B1630785) lyase. It is proposed that SptBb catalyzes a syn-elimination of the glutamylated threonine residue to generate an (E)-dehydrobutyrine ((E)-Dhb) intermediate. Following this, the SptC cyclase would catalyze a canonical anti-addition of L-cysteine to the Re face of this (E)-Dhb intermediate to yield the observed d-allo-l-MeLan. nih.govacs.org

Bioinformatic analysis of the SptBb enzyme showed significant divergence in active site residues compared to other characterized homologues, lending support to the proposed alternative elimination mechanism. nih.govacs.org This discovery suggests that the constellation of amino acids in the lyase active site can be predictive of the resulting MeLan stereochemistry. nih.gov Furthermore, analysis of other gene clusters has confirmed additional examples of lanthipeptides likely containing d-allo-l-MeLan, indicating this is a more widespread phenomenon than initially thought. nih.gov The discovery of the l-allo-l-MeLan stereoisomer has not yet been reported in natural lanthipeptides. biorxiv.orgnih.gov

Research Findings on this compound Stereoisomers

| Stereoisomer | Configuration | Shorthand | Found In (Example) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| (2S,3S,6R)-Methyllanthionine | L-threo | DL-MeLan | Nisin, ProcM products | Canonical anti-elimination of L-Thr to (Z)-Dhb, followed by anti-addition of L-Cys. Enzyme-controlled. | nih.govnih.gov |

| (2R,3R,6R)-Methyllanthionine | D-threo | LL-MeLan | Cytolysin S, Haloduracin | Substrate-controlled anti-addition, directed by a Dhb-Dhb-Xxx-Xxx-Cys motif in the precursor peptide. | nih.gov |

| (2S,3R,6R)-Methyllanthionine | D-allo | d-allo-L-MeLan | SapT | Proposed syn-elimination of glutamylated L-Thr to (E)-Dhb, followed by anti-addition of L-Cys. Enzyme-controlled (divergent lyase). | nih.govacs.org |

| (2R,3S,6R)-Methyllanthionine | L-allo | l-allo-L-MeLan | Not yet observed in nature | N/A | nih.govresearchgate.net |

Comparison of Mechanistic Pathways for this compound Formation

| Feature | Canonical Pathway (DL-MeLan) | Atypical Pathway (d-allo-L-MeLan) | Reference |

|---|---|---|---|

| Precursor Amino Acid | L-Threonine | Glutamylated L-Threonine | nih.govacs.org |

| Elimination Stereochemistry | Anti-elimination | Syn-elimination (proposed) | nih.govacs.org |

| Dehydrobutyrine Intermediate | (Z)-Dhb | (E)-Dhb (proposed) | nih.govacs.org |

| Addition Stereochemistry | Anti-addition | Anti-addition | acs.org |

| Key Enzyme(s) | LanB/LanM Dehydratase, LanC/LanM Cyclase | SptBb (divergent lyase), SptC (cyclase) | nih.govacs.org |

Structural Integration and Functional Relevance of Beta Methyllanthionine in Lanthipeptides

Beta-Methyllanthionine as a Key Thioether Cross-Link Constituent

This compound (MeLan) is a non-proteinogenic amino acid characterized by a thioether bridge connecting the β-carbon of a former threonine residue to the β-carbon of a cysteine residue. nih.govkarger.com This intramolecular cross-link is a hallmark of lanthipeptides and is introduced through a series of post-translational modifications. researchgate.netnih.gov The biosynthesis involves the enzymatic dehydration of a threonine residue within the precursor peptide to form 2,3-didehydrobutyrine (Dhb). core.ac.uktandfonline.com Subsequently, a Michael-type addition of the thiol group from a nearby cysteine residue to the double bond of Dhb results in the formation of the stable thioether linkage of MeLan. core.ac.uknih.gov

This thioether bridge is fundamental to the identity and activity of many lanthipeptides, often referred to as lantibiotics when they possess antimicrobial properties. oup.compnas.org The formation of MeLan, along with its non-methylated counterpart lanthionine (B1674491) (Lan), which is derived from serine and cysteine, creates the characteristic polycyclic structure of these peptides. researchgate.netnih.gov The presence and specific arrangement of these thioether cross-links are crucial for the biological activities of lanthipeptides. tandfonline.comresearchgate.net

The stereochemistry of the MeLan bridge is also a critical factor. acs.orgmdpi.com The enzymatic cyclization process typically results in specific diastereomers of MeLan, which are essential for the correct three-dimensional folding and subsequent function of the peptide. acs.orgresearchgate.net For instance, the most common configuration for MeLan residues in lantibiotics is the (2S,3S,6R) form. mdpi.com However, other stereochemistries have been identified, highlighting the nuanced control exerted by the biosynthetic enzymes. acs.orgmdpi.com

| Feature | Description | References |

| Formation | Enzymatic dehydration of threonine to dehydrobutyrine, followed by intramolecular Michael-type addition of a cysteine thiol. | core.ac.uktandfonline.comnih.gov |

| Structure | A thioether bond linking the β-carbons of a former threonine and a cysteine residue. | nih.govkarger.com |

| Significance | A defining characteristic of lanthipeptides, contributing to their polycyclic nature and biological activity. | tandfonline.comoup.compnas.orgresearchgate.net |

| Stereochemistry | The specific 3D arrangement of atoms at the chiral centers is crucial for peptide function, with (2S,3S,6R) being a common form. | acs.orgmdpi.comresearchgate.net |

Influence of this compound on Peptide Macrocycle Architecture and Topology

The specific pattern of these intramolecular bridges is not random; it is precisely controlled during biosynthesis and is critical for the peptide's function. nih.govresearchgate.net The resulting ring topologies can be quite complex, with some lanthipeptides featuring interlocking rings that create a highly constrained and stable molecular scaffold. nih.gov For example, the lanthipeptide SapT exhibits a unique topology with four interlocking rings, where a MeLan ring stabilizes a solvent-exposed loop. nih.gov

The arrangement of these rings, often designated with letters (e.g., ring A, ring B), is crucial for the peptide's mode of action. tandfonline.comportlandpress.com In the well-studied lantibiotic nisin, the N-terminal rings A and B, which include a MeLan residue, form a "cage-like" structure that is essential for binding to its molecular target, lipid II. mdpi.com The specific stereochemistry of the MeLan residues further refines the geometry of these macrocycles, ensuring the correct presentation of amino acid side chains for molecular interactions. acs.org

| Lanthipeptide Example | Ring Structure Description | Key Functional Aspect | References |

| Nisin | Contains MeLan in its N-terminal rings, forming a cage-like structure. | Essential for binding to the pyrophosphate moiety of lipid II. | mdpi.com |

| SapT | Features four interlocking rings, with a MeLan ring stabilizing a loop. | Demonstrates the complex topologies achievable with MeLan cross-links. | nih.gov |

| Mersacidin | Possesses a compact, globular structure with C-terminal MeLan rings. | The MeLan-containing rings are responsible for binding to lipid II. | mdpi.com |

Contribution of this compound to Peptide Conformational Stability and Rigidity

The thioether cross-links formed by this compound are a major contributor to the exceptional conformational stability and rigidity of lanthipeptides. acs.orgoup.comnih.gov By covalently linking distant parts of the peptide chain, these bridges drastically reduce the conformational freedom of the molecule, locking it into a well-defined three-dimensional structure. researchgate.netoup.com This inherent rigidity is crucial for several reasons.

Firstly, it helps the peptide maintain its bioactive conformation, which is essential for its specific interaction with biological targets. nih.govasm.org A pre-organized, rigid structure minimizes the entropic penalty upon binding, potentially leading to higher affinity and specificity. Secondly, the constrained conformation provides significant protection against proteolytic degradation. nih.govasm.org The compact, cyclic nature of lanthipeptides makes them less susceptible to cleavage by proteases, which typically recognize and bind to flexible, extended peptide segments. This increased stability is a key advantage for their potential therapeutic applications. nih.gov

Studies involving the removal of these ring structures through site-directed mutagenesis have demonstrated their importance. Peptides lacking the thioether cross-links often show reduced antimicrobial activity and become susceptible to proteolysis. nih.govasm.org The stability conferred by MeLan is not just structural; it is also chemical. The thioether bond is more robust than the disulfide bonds found in other cyclic peptides, making lanthipeptides stable over a wider range of conditions. researchgate.net

Role of this compound in Molecular Recognition and Intermolecular Interactions

The rigid and defined structure conferred by this compound cross-links is instrumental in the molecular recognition and intermolecular interactions of lanthipeptides. portlandpress.comnih.gov The specific topology created by these bridges presents a unique surface with a precise arrangement of amino acid side chains, which is crucial for binding to specific biological targets. portlandpress.com

A prime example of this is the interaction of many lantibiotics with lipid II, a precursor molecule in bacterial cell wall biosynthesis. portlandpress.com In nisin, the N-terminal rings, which include a MeLan bridge, form a binding pocket that specifically recognizes the pyrophosphate moiety of lipid II. mdpi.com Similarly, in the globular lantibiotic mersacidin, the C-terminal MeLan rings are responsible for this interaction. mdpi.com The precise geometry of these rings, dictated by the MeLan cross-link, is essential for high-affinity binding and subsequent inhibition of cell wall synthesis.

Engineering and Modification of this compound-Containing Peptides for Structural Studies

The unique properties of this compound and the biosynthetic machinery that installs it have made lanthipeptides attractive targets for protein engineering and structural studies. nih.gov By manipulating the genes responsible for lanthipeptide biosynthesis, researchers can create novel peptides with altered ring structures, sizes, and topologies. researchgate.netnih.gov This allows for a systematic investigation of the structure-function relationships of these molecules.

Site-directed mutagenesis has been extensively used to probe the role of specific MeLan residues. nih.govasm.org By replacing the threonine or cysteine residues involved in bridge formation, scientists can prevent the formation of specific rings and study the impact on peptide structure, stability, and activity. asm.org Conversely, new threonine and cysteine residues can be introduced into a peptide sequence to create novel MeLan cross-links, demonstrating the flexibility of the biosynthetic enzymes. nih.govasm.org

These engineering efforts are not limited to modifying existing lanthipeptides. The biosynthetic enzymes themselves, such as the dehydratases and cyclases, can be used as tools to introduce MeLan bridges into other peptides, including those with therapeutic potential. oup.comnih.gov This approach has been used to stabilize peptides that are otherwise prone to degradation, potentially enhancing their in vivo efficacy. nih.gov Furthermore, the synthesis of lanthipeptide analogues with modified MeLan bridges or non-natural amino acids provides valuable probes for detailed structural analysis by techniques like NMR spectroscopy. unirioja.esacs.org

| Engineering Approach | Purpose | Example/Outcome | References |

| Site-Directed Mutagenesis | To eliminate or introduce MeLan rings to study their function. | Deletion of rings in Pep5 led to reduced activity and increased protease susceptibility. Introduction of new residues created a novel MeLan bridge. | nih.govasm.org |

| Enzyme-Based Synthesis | To introduce MeLan bridges into non-lanthipeptide scaffolds. | Stabilization of the neuropeptide galanin, leading to a novel GAL2R-specific agonist with increased stability. | nih.gov |

| Chemical Synthesis of Analogues | To create variants for detailed structural and functional analysis. | Synthesis of cytolysin (B1578295) S analogues with modified bridges to study conformational preferences. | unirioja.esacs.org |

| Chimeric Peptides | To investigate the specificity of biosynthetic enzymes. | Combining parts of different lanthipeptides to test if non-cognate enzymes can correctly form MeLan rings. | tandfonline.com |

Advanced Research Directions and Future Perspectives

Development of Novel Beta-Methyllanthionine-Containing Peptide Analogues through Synthetic Biology

Synthetic biology has emerged as a powerful tool for the engineering of lanthipeptides, allowing for the creation of new-to-nature peptides with enhanced or novel bioactivities. nih.gov The modularity of the post-translational modification (PTM) enzymes involved in this compound formation, combined with ribosomal biosynthesis, facilitates high-throughput engineering and screening. nih.govoup.com

Researchers are leveraging the substrate tolerance of lanthipeptide synthetases to create diverse peptide libraries. researchgate.net For instance, the class II lanthipeptide synthetase ProcM has demonstrated the ability to cyclize a wide range of substrates, with the final ring pattern being largely determined by the substrate sequence itself. biorxiv.orgrsc.org This has opened up avenues for creating mimics of potent non-ribosomally produced antimicrobial peptides (NRPs) like daptomycin (B549167) and vancomycin (B549263) by using lanthipeptides as a scaffold. nih.govnih.gov

Recent successes include the development of an expression system for producing structurally diverse lanthipeptides in mammalian cells, which could enable the screening of inhibitors for specific protein-protein interactions within organelles. acs.org Furthermore, synthetic biology approaches have been used to produce mature class II lanthipeptides in E. coli colonies, streamlining the screening process for new variants. researchgate.net The combination of different PTM enzymes from various RiPP (ribosomally synthesized and post-translationally modified peptides) pathways is a promising strategy for further diversifying lanthipeptide structures and functions. nih.govoup.com

Bioengineering Approaches for Enhanced and Tailored this compound Production

Bioengineering strategies are being developed to optimize the production of this compound-containing peptides. These efforts focus on improving the efficiency of heterologous expression systems and tailoring the biosynthetic pathways to produce specific, desired structures. researchgate.net

One of the key challenges in heterologous production is the often low yield. acs.org To address this, researchers are employing metabolic engineering techniques. For example, a cell-free protein synthesis (CFPS) platform based on the nisin biosynthesis pathway has been developed to rapidly discover novel lanthipeptides and identify rate-limiting steps for in vivo overproduction. biorxiv.org This platform has been used to guide the targeted metabolic engineering of both industrial and heterologous hosts, leading to increased yields of nisin and its analogues. biorxiv.org

Furthermore, the understanding of the biosynthetic machinery allows for the rational design of production systems. For instance, the use of larger fusion tags has been shown to improve the stability and solubility of heterologously expressed precursor peptides and may enhance their interaction with synthetase enzymes. researchgate.net The development of heterologous expression systems in hosts like E. coli is crucial for producing lanthipeptides that are difficult to obtain from their native producers. acs.org

Computational Modeling and Simulation of this compound-Containing Structures and Biosynthesis

Computational methods are becoming increasingly vital for understanding the complex processes of this compound biosynthesis and the structural dynamics of the resulting lanthipeptides. diva-portal.org Molecular dynamics (MD) simulations, in particular, have been instrumental in elucidating the factors that govern the site-selectivity and stereochemistry of lanthionine (B1674491) ring formation. biorxiv.orgrsc.org

Studies on the class II lanthipeptide synthetase ProcM have used MD simulations to show that the secondary structure of the precursor peptide plays a crucial role in determining the final ring pattern. biorxiv.orgrsc.org These simulations support a model where the substrate's conformational free energy landscape, rather than the enzyme itself, dictates the site-selectivity of cyclization. biorxiv.orgrsc.orgresearchgate.net This understanding is critical for predicting the structures of novel lanthipeptides and for guiding bioengineering efforts. biorxiv.orgrsc.org

Computational models have also been used to investigate the kinetics and fidelity of lanthipeptide synthetases like HalM2. nih.gov These studies have revealed the roles of dynamic structural elements in the enzyme in facilitating efficient dehydration and guiding the order of thioether ring formation. nih.gov Furthermore, computational approaches are being developed to predict thioether bridges in lanthipeptides based on sequence features, which can aid in the characterization of newly discovered lanthipeptides. nih.gov

Methodological Advancements in this compound Analysis and Characterization

The structural complexity of this compound-containing peptides necessitates sophisticated analytical techniques for their characterization. Significant advancements have been made in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for this purpose.

Tandem mass spectrometry (MS/MS) is a key tool for determining the ring topology of lanthipeptides. nih.gov Techniques like collision-induced dissociation (CID) can provide information about the connectivity of the thioether bridges by analyzing the fragmentation patterns. nih.gov For instance, the presence of fragment ions between two thioether rings is indicative of a non-overlapping ring pattern. nih.gov More advanced techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) can provide even more detailed structural information, including the presence of cis/trans-conformers of proline residues. nih.gov

NMR spectroscopy remains the most reliable method for the complete three-dimensional structure determination of lanthipeptides, including the stereochemistry of the this compound residues. frontiersin.orgrsc.orgrcsb.org Two-dimensional NMR experiments, such as TOCSY and NOESY, are used to establish the through-bond and through-space correlations that define the peptide's structure. acs.org

For stereochemical analysis, gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase is often employed after hydrolysis of the peptide. nih.govacs.org This method, combined with the use of synthetic standards, allows for the unambiguous assignment of the stereochemistry of the this compound residues. nih.govacs.org Additionally, novel techniques like nanopore sensing are being explored for the rapid analysis of lanthipeptide ring formation and for distinguishing between diastereomers. acs.org

Q & A

Q. What methodological challenges arise in synthesizing beta-Methyllanthionine, and how can researchers address them?

this compound synthesis often faces issues with stereochemical control and yield optimization. Methodological solutions include:

- Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies to preserve thioether bridges .

- Enzymatic approaches using lanthipeptide synthetases, coupled with in vitro reconstitution assays to monitor intermediate formation .

- Purification via reversed-phase HPLC, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound purity and structural fidelity?

A multi-technique workflow is recommended:

- NMR spectroscopy (1H, 13C, and 2D experiments) to resolve stereochemistry and thioether crosslinks.

- High-resolution MS (e.g., MALDI-TOF or LC-ESI-MS) for molecular weight confirmation.

- Circular dichroism (CD) to assess conformational stability under varying pH/temperature conditions .

- Elemental analysis and HPLC-UV quantification (≥95% purity threshold) for batch consistency .

Q. How can researchers establish standardized protocols for quantifying this compound in biological matrices?

- Use isotope dilution assays (e.g., stable isotope-labeled internal standards) paired with LC-MS/MS to minimize matrix interference.

- Validate protocols via spike-recovery experiments (85–115% recovery range) and inter-laboratory reproducibility tests .

Advanced Research Questions

Q. How should contradictions in reported bioactivity data for this compound be resolved?

Contradictions often stem from variability in experimental models or compound purity. Solutions include:

- Systematic reviews with inclusion/exclusion criteria (e.g., only studies reporting ≥90% purity).

- Dose-response meta-analysis to identify trends across studies, using random-effects models to account for heterogeneity .

- In silico docking studies to correlate structural variants (e.g., methyl group positioning) with activity differences .

Q. What experimental designs optimize this compound yield in enzymatic synthesis under variable conditions?

- Design of Experiments (DoE) frameworks (e.g., response surface methodology) to model interactions between pH, temperature, and enzyme/substrate ratios.

- Real-time monitoring via stopped-flow kinetics to identify rate-limiting steps .

- Genetic engineering of lanthipeptide synthetases (e.g., site-directed mutagenesis) to enhance catalytic efficiency .

Q. How can researchers isolate this compound’s effects in multicomponent systems (e.g., bacterial lysates)?

Advanced strategies include:

- Isotopic labeling (13C/15N) combined with NMR-guided fractionation to track the compound’s fate.

- Genetic knockout models (e.g., CRISPR-Cas9-modified strains lacking competing pathways) to reduce confounding variables .

- Chemoproteomic pull-down assays with functionalized probes to identify direct molecular targets .

Methodological Best Practices

- Reproducibility : Document experimental parameters exhaustively (e.g., solvent lot numbers, enzyme batch activity) and share raw data in repositories compliant with FAIR principles .

- Statistical rigor : Predefine significance thresholds (e.g., p < 0.01 with Bonferroni correction) and power analyses to justify sample sizes .

- Interdisciplinary collaboration : Integrate synthetic chemists, enzymologists, and bioinformaticians to address multifaceted challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.